molecular formula C20H11Cl2NOS2 B8622381 {4-[(1,3-Benzothiazol-2-yl)sulfanyl]phenyl}(2,5-dichlorophenyl)methanone CAS No. 919769-47-4

{4-[(1,3-Benzothiazol-2-yl)sulfanyl]phenyl}(2,5-dichlorophenyl)methanone

Cat. No.: B8622381
CAS No.: 919769-47-4
M. Wt: 416.3 g/mol
InChI Key: SIEFUHHGQXUNQY-UHFFFAOYSA-N
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Description

{4-[(1,3-Benzothiazol-2-yl)sulfanyl]phenyl}(2,5-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C20H11Cl2NOS2 and its molecular weight is 416.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

919769-47-4

Molecular Formula

C20H11Cl2NOS2

Molecular Weight

416.3 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-ylsulfanyl)phenyl]-(2,5-dichlorophenyl)methanone

InChI

InChI=1S/C20H11Cl2NOS2/c21-13-7-10-16(22)15(11-13)19(24)12-5-8-14(9-6-12)25-20-23-17-3-1-2-4-18(17)26-20/h1-11H

InChI Key

SIEFUHHGQXUNQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(C=C3)C(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

269.1 g (1.000 mol) of 2,5-dichloro-4′-fluorobenzophenon, 175.6 g (1.050 mol) of 2-benzothiazolethiol, 152.0 g (1.100 mol) of potassium carbonate, and 1.500 ml of N,N′-dimethylacetamide were added into a 3 L three-necked flask equipped with a stirrer, thermometer, cooling pipe, and nitrogen inlet tube, and dehydrated. The reaction solution was heated by use of an oil bath and was allowed to react at 110 degrees C. in a nitrogen atmosphere for 2 hours. After the disappearance of material was confirmed by a thin layer chromatography, the mixture was cooled to ambient temperature. Then, the reaction solution was gradually poured into 3 L of water to cause coagulation. The resulting product by filtration was dissolved into 4 L of toluene. The organic layer was washed by brine to be neutral. After the organic layer was dried by magnesium sulfate, the solvent was removed by an evaporator. The rough yield was 350.3 g. By using 1.5 L of toluene heated at 80 degrees C., the dried product was recrystallized for isolation to obtain 325.4 g of the refining material in 78.2% yield.
Quantity
269.1 g
Type
reactant
Reaction Step One
Quantity
175.6 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-dimethylacetamide
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two
Yield
78.2%

Synthesis routes and methods II

Procedure details

A charge of 269.1 g (1.00 mol) of 2,5-dichloro-4′-fluorobenzophenone, 175.6 g (1.05 mol) of 2-benzothiazolethiol, 152.0 g (1.10 mol) of potassium carbonate and 1.5 L of dehydrated N,N′-dimethylacetamide was weighed into a 3 L three-neck flask equipped with a stirrer, a thermometer, a cooling tube and a nitrogen gas introducing tube. The reaction solution was heated under nitrogen atmosphere to 110° C. for 2 hours using an oil bath. After the disappearance of raw materials was confirmed by thin layer chromatography, the reaction solution was left to cool to room temperature. The reaction solution was then gradually added to 3 L of water to coagulate a product, which was filtered. The product obtained by filtration was dissolved in 4 L of toluene. The organic layer was washed with brine until an aqueous layer became neutral. After the organic layer was dried over magnesium sulfate, the solvent was removed by an evaporator. A crude yield was 350.3 g. A 1.5 L aliquot of toluene heated to 80° C. was used for recrystallization to yield 325.4 g (0.782 mol) of a purified product in 78.2% yield.
Quantity
269.1 g
Type
reactant
Reaction Step One
Quantity
175.6 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-dimethylacetamide
Quantity
1.5 L
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Three
Yield
78.2%

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